Diphenyliodonium tetraphenylborate
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Overview
Description
Diphenyliodonium tetraphenylborate is an organoiodine compound with the molecular formula C36H30BI. It is a type of diaryliodonium salt, which is known for its high reactivity and stability. This compound is often used in organic synthesis and various chemical reactions due to its ability to act as a phenylating agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diphenyliodonium tetraphenylborate can be synthesized through several methods. One common method involves the reaction of diphenyliodonium chloride with sodium tetraphenylborate in an aqueous medium. The reaction typically proceeds as follows:
Ph2I+Cl−+NaBPh4→Ph2I+BPh4−+NaCl
Another method involves the electrochemical synthesis of diaryliodonium salts. This process uses anodic oxidation of iodobiaryls and iodoarene/arene mixtures in a simple undivided electrolysis cell in MeCN–HFIP–TfOH without any added electrolyte salts .
Industrial Production Methods
Industrial production of this compound often involves scalable electrochemical synthesis due to its efficiency and minimal chemical waste generation. This method allows for the production of large quantities of the compound with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Diphenyliodonium tetraphenylborate undergoes various types of chemical reactions, including:
Phenylation Reactions: It acts as a phenylating agent in the presence of palladium catalysts.
Oxidation and Reduction: It can participate in oxidation-reduction reactions, often involving electron transfer processes.
Substitution Reactions: It can undergo nucleophilic substitution reactions, where the iodonium group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include palladium acetate (Pd(OAc)2), benzoquinone, and copper acetate (Cu(OAc)2). Typical reaction conditions involve mild temperatures (around 60°C) and solvents like tetrahydrofuran (THF) .
Major Products
The major products formed from reactions involving this compound include phenylated heteroaromatic compounds and various substituted aromatic derivatives .
Scientific Research Applications
Diphenyliodonium tetraphenylborate has a wide range of applications in scientific research:
Chemistry: It is used as a phenylating agent in organic synthesis and as a reagent in various chemical transformations.
Biology: It is used in studies involving enzyme inhibition and protein modification.
Industry: It is used in the production of polymers and as a photoinitiator in photopolymerization processes.
Mechanism of Action
The mechanism of action of diphenyliodonium tetraphenylborate involves the generation of phenyl radicals or cations, which can then participate in various chemical reactions. The compound acts as an electrophilic phenylating agent, transferring a phenyl group to nucleophilic substrates. This process often involves the formation of benzyne intermediates under certain conditions .
Comparison with Similar Compounds
Similar Compounds
- Diphenyliodonium chloride
- Diphenyliodonium hexafluorophosphate
- Triphenylborane
Uniqueness
Diphenyliodonium tetraphenylborate is unique due to its high stability and reactivity as a phenylating agent. Unlike other iodonium salts, it forms a stable tetraphenylborate anion, which enhances its solubility and reactivity in various solvents .
Properties
Molecular Formula |
C36H30BI |
---|---|
Molecular Weight |
600.3 g/mol |
IUPAC Name |
diphenyliodanium;tetraphenylboranuide |
InChI |
InChI=1S/C24H20B.C12H10I/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-20H;1-10H/q-1;+1 |
InChI Key |
WNFQOEWPVBRTNJ-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)[I+]C2=CC=CC=C2 |
Origin of Product |
United States |
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